5-Bromo-6-methoxy-2-methyl-2H-indazole
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Overview
Description
5-Bromo-6-methoxy-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-2-methyl-2H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds in DMSO under an O2 atmosphere . These methods generally provide good to excellent yields with minimal byproducts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using transition metal-catalyzed reactions. The use of catalysts such as copper or silver can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-2-methyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Bromo-6-methoxy-2-methyl-2H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-2H-indazole
- 6-Methoxy-2-methyl-2H-indazole
- 2-Methyl-2H-indazole
Uniqueness
5-Bromo-6-methoxy-2-methyl-2H-indazole is unique due to the presence of both bromine and methoxy substituents, which can significantly alter its chemical reactivity and biological activity compared to other indazole derivatives .
Properties
Molecular Formula |
C9H9BrN2O |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-6-methoxy-2-methylindazole |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-6-3-7(10)9(13-2)4-8(6)11-12/h3-5H,1-2H3 |
InChI Key |
JHAGYXYBHGOMJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)OC)Br |
Origin of Product |
United States |
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